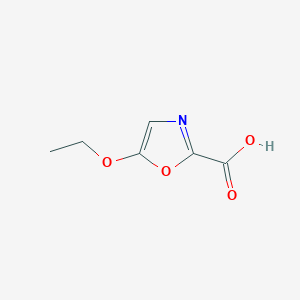
4-Éthoxy-1,1,1-trifluoro-3-butène-2-one
Vue d'ensemble
Description
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is an organic compound with the molecular formula C6H7F3O2. It is a trifluoromethyl-containing building block used in various chemical syntheses. This compound is known for its reactivity and versatility in forming different chemical products.
Applications De Recherche Scientifique
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is used in various scientific research applications, including:
Biology: It is used in the synthesis of N-protected amino acids, which are useful in peptide synthesis.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.
Mécanisme D'action
Target of Action
The primary target of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is amino acids . The compound interacts with these biomolecules, leading to the formation of N-protected amino acids . These N-protected amino acids play a crucial role in peptide synthesis .
Mode of Action
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with phenylmagnesium bromide to afford ethoxy group substitution products . It also reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .
Biochemical Pathways
The compound is involved in the synthesis of 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones and β-alkyl- or dialkylamino substituted enones bearing a CF3 group . These products are formed as a result of the compound’s interaction with its targets and subsequent biochemical reactions.
Pharmacokinetics
The compound’s physical properties such as itsliquid form , boiling point of 51-53 °C/12 mmHg , and density of 1.18 g/mL at 25 °C may influence its pharmacokinetic behavior.
Result of Action
The interaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with its targets leads to the formation of N-protected amino acids . These amino acids are crucial for peptide synthesis , indicating the compound’s potential utility in biochemical research and pharmaceutical applications.
Action Environment
The compound is a flammable liquid and should be kept away from fire and high temperatures . It should also be stored at a temperature of 2-8°C . Prolonged contact with skin and inhalation of its vapors should be avoided, and appropriate protective equipment such as gloves, goggles, and protective clothing should be worn when handling the compound . These environmental factors can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . It also reacts with amino to give the N-protected amino acids, which is useful for peptide synthesis .
Molecular Mechanism
It is known to react with amino acids to give the N-protected amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in a continuous reactor, which allows for efficient and rapid synthesis .
Industrial Production Methods
In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into the reactor. The product is then continuously extracted, resulting in a high yield of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used in substitution reactions.
Organozinc Compounds: Used in addition reactions.
Triethyl Phosphite: Used in cycloaddition reactions.
Major Products
Ethoxy Group Substitution Products: Formed from reactions with phenylmagnesium bromide.
1,2-Addition Products: Formed from reactions with organozinc compounds.
Cycloaddition Products: Formed from reactions with triethyl phosphite.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-4-ethoxy-3-buten-2-one
- 1-Ethoxy-3-oxo-4,4,4-trifluorobut-1-ene
- (2-Ethoxyvinyl) trifluoromethyl ketone
Uniqueness
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in the synthesis of various trifluoromethyl-substituted compounds .
Propriétés
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYIFUROKBDHCY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033246 | |
| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59938-06-6, 17129-06-5 | |
| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59938-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ETFBO acts as an electrophilic building block in various reactions. Its primary mode of interaction involves nucleophilic attack at the β-carbon of the enone system. [] This initial addition can then trigger a series of transformations, ultimately leading to the formation of diverse trifluoromethylated heterocycles, such as thiophenes, furans, pyrroles, and piperazines. []
A: ETFBO is represented by the molecular formula C7H9F3O and has a molecular weight of 166.14 g/mol. [] While the provided abstracts don't include specific spectroscopic data, its structure can be confirmed using techniques like 1H NMR, 19F NMR, and combustion analysis. []
A: ETFBO is prone to oxidation, polymerization, and hydrolysis, necessitating its preparation and storage under inert conditions. [] For optimal results, it is recommended to use freshly prepared ETFBO. [] Specific details regarding its compatibility with other materials require further investigation.
A: While ETFBO itself might not act as a catalyst, its unique structure enables participation in various catalyzed reactions. For instance, in the presence of zinc chloride, ETFBO reacts with aldehydes and ammonia to yield 4-trifluoromethyl-1,2-dihydropyrimidines. [, ] This one-pot synthesis highlights its utility in constructing valuable heterocyclic scaffolds. Additionally, Lewis acids like boron trifluoride etherate facilitate its reaction with silyl enol ethers, producing trifluoromethylated spiro or fused cyclic compounds. []
ANone: The provided abstracts do not offer insights into the computational chemistry or modeling of ETFBO. Exploring its reactivity and properties through computational approaches could provide valuable information for future research.
A: The presence of the trifluoromethyl group is crucial for ETFBO's reactivity. Modifications to the ethoxy group or the introduction of substituents on the double bond can influence its reactivity and selectivity in various reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (a derivative of ETFBO) with benzenethiols in the presence of InCl3•4H2O leads to both addition-elimination and substitution products, with the product ratio being influenced by the substituents on the benzenethiol. []
A: The provided abstracts primarily highlight the need to use freshly prepared ETFBO due to its susceptibility to degradation. [] Research focusing on specific formulation strategies to improve its stability and bioavailability would be beneficial.
ANone: The provided research focuses on ETFBO's synthetic utility as a building block for various compounds. Information on its PK/PD properties, ADME profile, and in vivo activity would require further investigation, especially if considering its application in pharmaceutical development.
A: The focus of the provided abstracts is on the synthetic application of ETFBO for constructing diverse chemical entities. [, , , , , , , , , , , , , ] Information on its biological activity, in vitro or in vivo efficacy would necessitate further investigation.
A: Common analytical techniques such as gas chromatography (GC), 1H NMR, 19F NMR, and combustion analysis are suggested for the analysis of ETFBO purity and characterization. [] Further exploration of specific analytical methods for quantifying and monitoring ETFBO in complex matrices would be valuable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)


